molecular formula C19H22F3NO2 B5452226 1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine

1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine

Cat. No.: B5452226
M. Wt: 353.4 g/mol
InChI Key: UETVUWAYCKPTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine is an organic compound with a complex structure that includes both methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine typically involves multiple steps. One common approach is the transaminase-mediated synthesis, which involves the use of specific enzymes to catalyze the formation of the desired amine from precursor aldehydes and ketones . The reaction conditions often include controlled temperatures and the use of gas chromatography to monitor the conversion and enantiomeric excess of the products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar enzymatic processes, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or trifluoromethyl groups, using reagents like sodium methoxide or trifluoromethyl iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO2/c1-13(9-14-7-8-17(24-2)18(11-14)25-3)23-12-15-5-4-6-16(10-15)19(20,21)22/h4-8,10-11,13,23H,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETVUWAYCKPTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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